N-Boc-N-(cyclohexylmethyl)-glycine
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Overview
Description
N-Boc-N-(cyclohexylmethyl)-glycine is a compound that belongs to the class of N-Boc-protected amino acids. The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(cyclohexylmethyl)-glycine typically involves the protection of the amino group of glycine with the tert-butyloxycarbonyl group. This can be achieved by reacting glycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing biodegradable solvents and recyclable catalysts, is becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(cyclohexylmethyl)-glycine can undergo various chemical reactions, including:
Deprotection Reactions: The removal of the Boc group can be achieved using acidic conditions, such as trifluoroacetic acid in dichloromethane.
Amidation Reactions: The compound can react with carboxylic acids or acid chlorides to form amides.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Amidation: Carboxylic acids, acid chlorides, and coupling agents like EDC or DCC.
Substitution: Alkyl halides, acyl halides, and other electrophiles.
Major Products Formed
Deprotection: Glycine derivatives with a free amino group.
Amidation: Amide derivatives of glycine.
Substitution: Various substituted glycine derivatives.
Scientific Research Applications
N-Boc-N-(cyclohexylmethyl)-glycine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Mechanism of Action
The mechanism of action of N-Boc-N-(cyclohexylmethyl)-glycine primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-glycine: Similar in structure but lacks the cyclohexylmethyl group.
N-Boc-alanine: Contains an additional methyl group on the alpha carbon.
N-Boc-phenylalanine: Features a phenyl group instead of a cyclohexylmethyl group.
Uniqueness
N-Boc-N-(cyclohexylmethyl)-glycine is unique due to the presence of the cyclohexylmethyl group, which can impart different steric and electronic properties compared to other N-Boc-protected amino acids. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2-[cyclohexylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFCIFCTRJYIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCCC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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